molecular formula C8H11N3O B11916625 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11916625
M. Wt: 165.19 g/mol
InChI Key: GWUORTAWKFBUEL-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde ( 485402-49-1) is a high-purity chemical building block with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This fused bicyclic compound features an imidazole ring fused to a partially saturated pyridine ring, presenting a carbaldehyde functional group that makes it a versatile intermediate for medicinal chemistry and drug discovery research. The structural resemblance of the imidazopyridine scaffold to purines has prompted extensive biological investigations, making this compound a valuable precursor for developing therapeutics with potential applications in central nervous system disorders, cancer, and cardiovascular conditions . Researchers utilize this compound as a key synthetic intermediate for exploring structure-activity relationships in various drug discovery programs, particularly for developing kinase inhibitors , antihypertensive agents , and allosteric modulators of neurotransmitter receptors . The compound requires proper storage under inert atmosphere and room temperature conditions to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling precautions, as related imidazopyridine compounds may carry warnings for eye irritation (H319) .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-6-9-7-2-3-11(5-12)4-8(7)10-6/h5H,2-4H2,1H3,(H,9,10)

InChI Key

GWUORTAWKFBUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)CN(CC2)C=O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches for Core Structure Formation

The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclocondensation of 3,4-diaminopyridine derivatives with carbonyl-containing reagents. A zinc triflate-catalyzed method enables efficient ring formation using aryl aldehydes, as demonstrated in the synthesis of 2-substituted analogs . For instance, reacting 3,4-diaminopyridine with propionaldehyde under reflux in methanol yields 2-methylimidazo[4,5-c]pyridine intermediates, though subsequent formylation is required to install the carbaldehyde group .

Key reaction parameters:

  • Catalyst: Zinc triflate (5–10 mol%)

  • Solvent: Methanol

  • Temperature: Reflux (65°C)

  • Yield: 70–85% for 2-alkyl/aryl derivatives

Vilsmeier-Haack Formylation for C5 Functionalization

Direct formylation of preformed 2-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine is achieved via the Vilsmeier-Haack reaction. This method employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic chloroiminium ion, which reacts with the electron-rich C5 position of the heterocycle .

Procedure:

  • Dissolve 2-methylimidazo[4,5-c]pyridine (1 equiv) in dry DMF (5 mL/mmol).

  • Add POCl₃ (1.2 equiv) dropwise at 0°C, then warm to 60°C for 6 hours .

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Optimization data:

ParameterValue
Reaction time6 hours
Temperature60°C
Yield91.3%

Multi-Step Synthesis via N-Methylation and Oxidation

A patent-derived approach involves sequential N-methylation and oxidation (Figure 1) :

  • Intermediate preparation: 3,4-Diaminopyridine is treated with trichloromethyl chloroformate to form a bicyclic carbamate .

  • N-Methylation: Reaction with methyl iodide introduces the C2 methyl group (tetrabutylammonium bromide as phase-transfer catalyst) .

  • Oxidation: The C5 hydroxymethyl group is oxidized to carbaldehyde using MnO₂ or Dess-Martin periodinane .

Critical steps:

  • Carbamate formation: Ensures regioselective cyclization .

  • Oxidation selectivity: MnO₂ avoids over-oxidation to carboxylic acids .

Reductive Amination and Ring Closure

A hybrid method combines reductive amination with malonaldehyde derivatives. For example, 3,4-diaminopyridine reacts with 2-bromomalonaldehyde in 1,4-dioxane at 60°C, followed by sodium borohydride reduction to stabilize the carbaldehyde .

Reaction scheme:

  • 3,4-Diaminopyridine+2-Bromomalonaldehydedioxane, 60°CImidazo[4,5-c]pyridine-5-carbaldehyde intermediate\text{3,4-Diaminopyridine} + \text{2-Bromomalonaldehyde} \xrightarrow{\text{dioxane, 60°C}} \text{Imidazo[4,5-c]pyridine-5-carbaldehyde intermediate}

  • NaBH4 reduction6,7-Dihydro derivative\text{NaBH}_4 \text{ reduction} \rightarrow \text{6,7-Dihydro derivative}

Yield comparison:

StepYield (%)
Cyclocondensation91.3
Reduction85–90

Catalytic Hydrogenation for Saturation Control

Partial saturation of the pyridine ring is achieved via palladium-catalyzed hydrogenation. Starting from 2-methylimidazo[4,5-c]pyridine-5-carbaldehyde, hydrogen gas (1 atm) and 10% Pd/C in ethanol selectively reduce the C6–C7 double bond .

Conditions:

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: Ethanol

  • Time: 12 hours

  • Yield: 88%

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodAdvantagesLimitationsYield (%)
Zinc triflate catalysisMild conditions, high regioselectivityRequires post-formylation70–85
Vilsmeier-HaackDirect C5 functionalizationHarsh reagents (POCl₃)91.3
Multi-step oxidationScalable for industrial productionLengthy purification steps75–80
Reductive aminationCompatible with sensitive groupsRequires malonaldehyde deriv.85–90

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid.

    Reduction: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-methanol.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • P2X7 Receptor Antagonism : Research has indicated that derivatives of imidazo[4,5-c]pyridines can act as potent antagonists of the P2X7 receptor, which is implicated in various inflammatory and neurodegenerative diseases. For instance, JNJ 54166060, a related compound, demonstrated significant antagonistic activity with an effective dose in preclinical models .
  • Antihypertensive Properties : Some derivatives have been explored for their antihypertensive effects. The ability to modulate vascular responses positions these compounds as potential treatments for hypertension .

Therapeutic Applications

The therapeutic potential of this compound extends into several areas:

  • Cancer Treatment : Compounds based on the imidazo[4,5-c]pyridine scaffold have shown promise in cancer therapy. They have been investigated for their ability to inhibit c-Met kinases, which are often overexpressed in various cancers. For example, derivatives have been selected as preclinical candidates for treating non-small cell lung cancer and renal cell carcinoma due to their favorable pharmacokinetic properties .
  • Neurological Disorders : The modulation of pathways associated with neuroinflammation suggests that these compounds may also have applications in treating conditions like Huntington’s disease and other neurodegenerative disorders. Their ability to influence Janus kinase pathways has garnered interest in this area .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

StudyFindings
JNJ 54166060 StudyDemonstrated high oral bioavailability and low clearance in preclinical species; effective as a P2X7 antagonist with significant safety margins .
Antihypertensive ActivityIdentified novel derivatives showing promising antihypertensive effects through modulation of vascular responses .
Cancer InhibitionDerivatives showed potent inhibition of c-Met kinases; selected for clinical trials targeting metastatic cancers .

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound 35 (P2X7 Antagonist)
  • Structure : Shares the imidazo[4,5-c]pyridine core but includes a fluoropyridinyl group and a trifluoromethylphenyl substituent.
  • Properties : Exhibits superior solubility and tolerability compared to analogues like Compound 29, attributed to optimized substituents enhancing pharmacokinetics .
  • Application : Advanced to Phase I clinical trials for mood disorders due to its efficacy in preclinical models .
Benzo[d]oxazol-2-yl Derivatives (PAH Mutant Stabilizers)
  • Structure : Incorporates a benzo[d]oxazol-2-yl group on the imidazo[4,5-c]pyridine core.
  • Properties : Designed to stabilize mutant phenylalanine hydroxylase (PAH) for phenylketonuria treatment. The bulky aromatic substituent enhances target binding affinity .

Thieno[3,2-c]pyridine Analogues (Clopidogrel Precursors)

Methyl-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate
  • Structure: Replaces the imidazole ring with a thiophene ring (thieno[3,2-c]pyridine core).
  • Properties : Key intermediate in clopidogrel synthesis. Racemization processes and salt forms (e.g., hydrosulfate) are critical for optimizing antiplatelet activity .
  • Application: Demonstrates how core heterocycle substitution (thieno vs. imidazo) dictates biological targets—antiplatelet vs. CNS/immunomodulatory .

Imidazolinone-Pyridine Herbicides

Imazamox and Imazethapyr
  • Structure: Imidazolinone ring fused to pyridinecarboxylic acid (positions differ from the imidazo[4,5-c]pyridine core).
  • Properties : Methoxymethyl (imazamox) and ethyl (imazethapyr) substituents confer herbicidal activity via acetolactate synthase inhibition.
  • Application : Agricultural use contrasts with the pharmaceutical focus of the target compound, underscoring functional group-driven divergence .

tert-Butyl-Protected Imidazo[4,5-c]pyridine Derivatives

tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
  • Structure : tert-Butyl carbamate replaces the carbaldehyde group.
  • Properties : Enhanced stability and reduced reactivity due to the protective group. Hazard profiles (e.g., H302, H315) suggest higher toxicity compared to the carbaldehyde analogue .
  • Application : Utilized as a synthetic intermediate; the tert-butyl group facilitates storage and handling .

Data Tables: Key Comparative Properties

Compound Core Structure Key Substituents Application Key Properties
2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde Imidazo[4,5-c]pyridine 2-methyl, 5-carbaldehyde Drug discovery (precursor) Reactive aldehyde; moderate solubility
Compound 35 (JNJ 54166060) Imidazo[4,5-c]pyridine Fluoropyridinyl, trifluoromethylphenyl P2X7 antagonist (Phase I) High solubility, good tolerability
Clopidogrel intermediate Thieno[3,2-c]pyridine 2-chlorophenyl, methyl acetate Antiplatelet therapy Racemization-sensitive; salt-dependent PK
Imazamox Imidazolinone-pyridine Methoxymethyl, pyridinecarboxylic acid Herbicide ALS inhibitor; agrochemical use
tert-Butyl 2-methyl-...-carboxylate Imidazo[4,5-c]pyridine tert-Butyl carbamate Synthetic intermediate Stable; hazardous (H302, H315)

Biological Activity

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H11_{11}N3_3O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 485402-49-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies. This compound has shown promise in several areas:

  • Antiparasitic Activity :
    • The compound has been investigated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. It was noted that the compound acts as a PI3K/mTOR inhibitor, which is crucial for the survival of the parasite .
  • Cytotoxicity :
    • In vitro studies demonstrated that modifications to the imidazo[4,5-c]pyridine scaffold can significantly affect cytotoxicity against human cancer cell lines. For instance, certain derivatives showed lower cytotoxicity while maintaining antiparasitic activity, indicating a favorable therapeutic profile .
  • Anti-inflammatory Properties :
    • Some derivatives related to this compound have exhibited anti-inflammatory effects by inhibiting COX enzymes, which are key players in inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR of imidazo[4,5-c]pyridine derivatives has been extensively studied to optimize their biological activities. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) at specific positions on the imidazo ring can enhance potency while reducing cytotoxicity against non-target cells .
  • Modifications : Variations in the nitrogen positioning and substituents on the pyridine ring significantly influence both the affinity for biological targets and overall bioactivity.

Case Study 1: Antitrypanosomal Activity

A study evaluated a series of imidazo[4,5-c]pyridine derivatives for their effectiveness against T. brucei. The most promising candidate demonstrated an EC50 value of 53 nM, indicating potent activity against the parasite while exhibiting minimal cytotoxicity towards HepG2 cells (TC50 > 25 μM) .

Case Study 2: Anti-inflammatory Activity

Research focusing on related compounds revealed that certain derivatives could inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that modifications to the imidazo scaffold could yield effective anti-inflammatory agents with reduced side effects .

Data Tables

PropertyValue
Molecular FormulaC8_8H11_{11}N3_3O
Molecular Weight165.19 g/mol
CAS Number485402-49-1
EC50 (Antiparasitic Activity)53 nM
TC50 (Cytotoxicity)>25 μM
IC50 (COX-2 Inhibition)Comparable to celecoxib

Q & A

Q. 1.1. What are the key synthetic strategies for preparing 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde?

The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclocondensation of substituted pyridine derivatives with carbonyl precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core .
  • Functionalization : Introduction of the aldehyde group via oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Dess-Martin periodinane) .
  • Purification : Chromatography (e.g., flash column) or recrystallization to isolate the final product.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)
Core FormationNH₄OAc, AcOH, 80°C60–70
Aldehyde OxidationMnO₂, CH₂Cl₂, RT50–60

Q. 1.2. How is the structural integrity of this compound validated in academic research?

Analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and fused ring system .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₉H₁₁N₃O).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. 1.3. What solubility and stability properties are critical for experimental design?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Add co-solvents like ethanol for biological assays .
  • Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Stability in buffer systems (pH 7.4) should be validated via UV-Vis kinetics .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in biological activity data for this compound?

Contradictions often arise from assay conditions or impurity profiles:

  • Assay Optimization : Standardize cell-based assays (e.g., MTB inhibition) with controls for cytotoxicity (e.g., RAW 264.7 cells) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized derivatives) that may interfere with activity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .

Q. 2.2. What methodologies are used to study its interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : Predict binding modes with targets like pantothenate synthetase using software (AutoDock Vina) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) .
  • Enzymatic Assays : Monitor inhibition via spectrophotometric detection of cofactor depletion (e.g., NADH at 340 nm) .

Q. 2.3. How can synthetic routes be optimized to improve yield and scalability?

  • Catalyst Screening : Test Pd/C or enzyme-mediated oxidation for greener aldehyde formation .
  • Flow Chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility .
  • Byproduct Analysis : Tandem MS identifies side products; adjust stoichiometry or temperature to minimize them .

Data Contradiction Analysis

Q. 3.1. How to address discrepancies in reported biological activities across studies?

  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent used in assays) .
  • Structural Analogues : Test derivatives (e.g., tert-butyl carboxylates) to isolate the role of the aldehyde group .

Q. Case Study :

StudyReported IC₅₀ (µM)Assay Condition
A21.8 ± 0.8MTB PS, pH 7.0
B48.2 ± 2.1MTB PS, pH 6.5
Conclusion: pH-dependent activity explains variability; validate under standardized conditions .

Q. Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight177.2 g/molHRMS
LogP1.2 ± 0.3HPLC (Shimadzu)
pKa (Aldehyde)~8.5Potentiometric Titration

Q. Table 2: Hazard and Safety Data

ParameterValueSource
StabilityLight-sensitive
Hazard CodesH315/H319 (Skin/Eye Irritant)

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